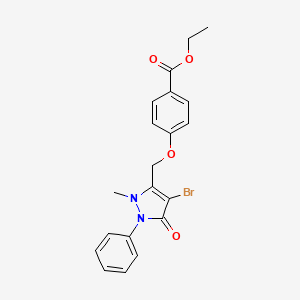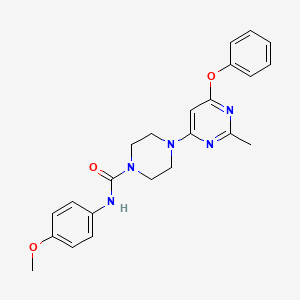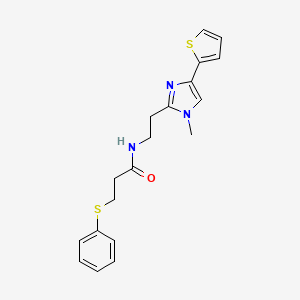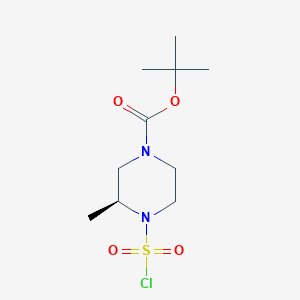
Ethyl 4-((4-bromo-2-methyl-5-oxo-1-phenyl-3-pyrazolin-3-YL)methoxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Ethyl 4-((4-bromo-2-methyl-5-oxo-1-phenyl-3-pyrazolin-3-YL)methoxy)benzoate” is a complex organic molecule that contains several functional groups. These include an ester group (benzoate), a bromine atom, a methyl group, a pyrazolin ring, and a phenyl ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure (pyrazolin ring). The exact structure would depend on the positions of these groups on the ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the bromine atom might make the compound susceptible to nucleophilic substitution reactions. The ester group could undergo hydrolysis. The pyrazolin ring might participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of a bromine atom might increase its molecular weight and potentially its boiling point. The ester group might influence its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Research by Vicentini et al. (2000) discusses a synthetic route to 3-carboxamido-4-carboxylic acid derivatives of isoxazole and pyrazole, which highlights methodologies that could be relevant to the synthesis and functionalization of similar pyrazolin compounds (Vicentini, Mazzanti, Morelli, & Manfrini, 2000).
- Shandala et al. (1984) explored reactions of ethyl γ-bromo-β-methoxycrotonate with carbonyl compounds, leading to the synthesis of pyrazolin-5-ones, which could suggest pathways for the synthesis or modification of the compound (Shandala, Ayoub, & Mohammad, 1984).
Structural Characterization
- Portilla et al. (2007) presented studies on substituted 4-pyrazolylbenzoates, detailing hydrogen-bonded supramolecular structures. These insights into molecular interactions and structural configurations could be applicable to understanding the properties of "Ethyl 4-((4-bromo-2-methyl-5-oxo-1-phenyl-3-pyrazolin-3-yl)methoxy)benzoate" (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).
Potential Biological Activities
- Aghekyan et al. (2020) explored the synthesis and antibacterial activity of novel oxadiazoles, which include pyrazole derivatives. This research indicates the potential for compounds with the pyrazolin moiety to exhibit biological activities, which might extend to "this compound" (Aghekyan, Mkryan, Panosyan, Safaryan, & Stepanyan, 2020).
- Furuta et al. (2006) conducted research on ethyl 4-(2-aryloxyhexyloxy)benzoates for anti-Juvenile Hormone activity, demonstrating the potential for esterified benzoates in biological applications. This research may inform the exploration of similar activities for the compound of interest (Furuta, Shirahashi, Yamashita, Ashibe, & Kuwano, 2006).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 4-[(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O4/c1-3-26-20(25)14-9-11-16(12-10-14)27-13-17-18(21)19(24)23(22(17)2)15-7-5-4-6-8-15/h4-12H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJLQSNYGIBQPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2=C(C(=O)N(N2C)C3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-fluorophenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2750617.png)

![(E)-4-(Dimethylamino)-N-[[1-(4-methylphenyl)pyrrolidin-2-yl]methyl]but-2-enamide](/img/structure/B2750622.png)
![N-[(2-methoxyphenyl)methyl]-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide](/img/structure/B2750623.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)methanesulfonamide](/img/structure/B2750624.png)
![4-butyl-3-[(3-methylbenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2750626.png)
![3-[4-(Difluoromethoxy)-3-methoxyphenyl]-2-(3,4-dimethoxyphenyl)prop-2-enoic acid](/img/structure/B2750628.png)


![N~6~-cycloheptyl-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2750632.png)
![6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2750635.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2750636.png)
![1-(4-{[3-Oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione](/img/structure/B2750637.png)
![N-[2-[4-(2,5-Dimethylphenoxy)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2750640.png)